molecular formula C7H17NO2 B1316434 N-(Dimethoxymethyl)-N-ethylethanamine CAS No. 4432-76-2

N-(Dimethoxymethyl)-N-ethylethanamine

Cat. No.: B1316434
CAS No.: 4432-76-2
M. Wt: 147.22 g/mol
InChI Key: QDKJWXBGYXJIOS-UHFFFAOYSA-N
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Description

N-(Dimethoxymethyl)-N-ethylethanamine: is a chemical compound with the molecular formula C7H17NO2. It is a derivative of ethanamine, where the nitrogen atom is substituted with a dimethoxymethyl group and an ethyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Scientific Research Applications

Chemistry: N-(Dimethoxymethyl)-N-ethylethanamine is widely used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is often used in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used as a reagent in various biochemical assays and experiments. It can be used to modify proteins and other biomolecules, aiding in the study of their functions and interactions .

Medicine: this compound has potential applications in medicinal chemistry. It is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Its unique structure allows for the development of novel therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Dimethylformamide Dimethyl Acetal Method: One common method for synthesizing N-(Dimethoxymethyl)-N-ethylethanamine involves the reaction of dimethylformamide dimethyl acetal with ethylamine.

    Formaldehyde and Methanol Reaction: Another method involves the reaction of formaldehyde with methanol in the presence of ethylamine.

Industrial Production Methods: Industrial production of this compound often employs the dimethylformamide dimethyl acetal method due to its simplicity and high yield. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(Dimethoxymethyl)-N-ethylethanamine involves its interaction with various molecular targets and pathways. The dimethoxymethyl group can undergo hydrolysis, releasing formaldehyde and methanol, which can then participate in further chemical reactions. The ethylamine moiety can interact with biological targets, such as enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

    N-(Dimethoxymethyl)-N,N-dimethylmethanamine: This compound is similar in structure but has two methyl groups instead of an ethyl group.

Uniqueness: N-(Dimethoxymethyl)-N-ethylethanamine is unique due to its combination of a dimethoxymethyl group and an ethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

N-(dimethoxymethyl)-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-5-8(6-2)7(9-3)10-4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKJWXBGYXJIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508767
Record name N-(Dimethoxymethyl)-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4432-76-2
Record name N-(Dimethoxymethyl)-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

985 g of dimethyl sulfate were added to 790 g (7.8 moles) of N,N-diethylformamide while stirring, in the course of which the internal temperature rose to 40°C. After the batch had been stirred overnight, the mixture was allowed to run into 7.8 moles of sodium methylate in methanol (total volume approximately 2.3 l) at 0° to 5°C, while stirring, and the reaction mixture was again stirred overnight. The methanol was then distilled from the crystal paste. The desired product was subsequently distilled off up to a bath temperature of 170°C under 10 mm Hg, and was then fractionally distilled through a column. 862 g (75% of theory) of N,N-diethylformamide-dimethylacetal of boiling point 70°C/50 mm Hg (foaming) and of refractive index nD24 of 1.4074 were obtained.
Quantity
985 g
Type
reactant
Reaction Step One
Quantity
790 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
7.8 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

790 G (7.8moles) of N,N-diethylformamide were treated with 985 g of dimethyl sulfate while stirring, in the course of which the temperature of the mixture rose to 40°C. After stirring overnight, the reaction mixture was allowed to run into 7.8 mols of sodium methylate in methanol (total volume approximately 2.3 liters) at 0° to 5°C, while stirring, and the batch was again stirred overnight. Thereafer the methanol was first distilled from the crystal paste, following which the desired product was distilled off at 10 mm Hg up to a bath temperature of 17°C and was fractionated through a column. 862 g (75% of theory) of N,N-diethylformamide-dimethylacetal of boiling point 70°C/50 mm Hg (with foaming) and refractive index nD24 = 1.4074 were obtained.
Quantity
7.8 mol
Type
reactant
Reaction Step One
Quantity
985 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
7.8 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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